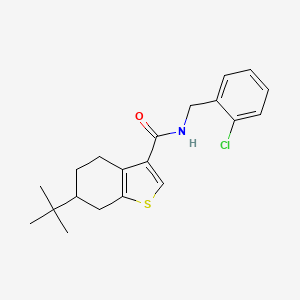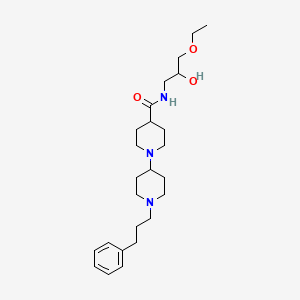![molecular formula C18H17FN4O B6094496 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6094496.png)
5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a piperidinyl group, and a hydroxyl group attached to the pyrido[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrido[2,3-d]pyrimidine core.
Attachment of the Piperidinyl Group: This step involves the reaction of the intermediate compound with piperidine, often under reflux conditions in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrido[2,3-d]pyrimidine core or the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in various substituted derivatives.
科学的研究の応用
5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Enzymes: It may inhibit or activate enzymes involved in key biological pathways.
Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Methylphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol: Similar structure but with a methyl group instead of fluorine.
5-(4-Nitrophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for research and development.
特性
IUPAC Name |
5-(4-fluorophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHRDTUMAVAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6094416.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylcyclohexanamine](/img/structure/B6094440.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6094456.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B6094471.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6094473.png)


![3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6094481.png)
![8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6094487.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)
![3-methyl-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6094503.png)

![3-(3-methoxyphenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094514.png)
![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B6094515.png)
